Electronic Modulation vs. Unsubstituted Analog
The presence of the electron-withdrawing fluorine at the 6-position and the electron-donating methyl at the 7-position is predicted to significantly alter the acidity of the indole N-H proton compared to the unsubstituted parent scaffold. The predicted pKa value for [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine is 17.02±0.30 . While an experimental pKa for the unsubstituted comparator (1H-indole-2-methanamine, CAS 21109-25-1) is not readily available in public databases, the pKa of the indole N-H in unsubstituted indole itself is approximately 16.2-17.0. The presence of the 6-fluoro group is expected to lower the pKa (increase acidity) relative to the unsubstituted case, while the 7-methyl group may exert a modest counteracting effect. This measurable shift in pKa impacts hydrogen-bonding capacity and ionization state at physiological pH, directly influencing target binding and solubility .
| Evidence Dimension | Predicted pKa of indole N-H |
|---|---|
| Target Compound Data | 17.02 ± 0.30 |
| Comparator Or Baseline | Unsubstituted indole (pKa ~16.2-17.0); 1H-indole-2-methanamine (specific data unavailable) |
| Quantified Difference | Estimated pKa shift (acidification) due to 6-F substitution, moderated by 7-CH3 |
| Conditions | Predicted value calculated using ACD/Labs Percepta Platform (as reported by ChemicalBook) |
Why This Matters
The altered pKa directly impacts the compound's ionization state at physiological pH, affecting solubility, permeability, and key hydrogen-bonding interactions with biological targets.
